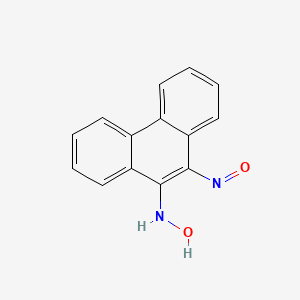

n-Hydroxy-10-nitrosophenanthren-9-amine

Description

Properties

CAS No. |

14090-76-7 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

N-(10-nitrosophenanthren-9-yl)hydroxylamine |

InChI |

InChI=1S/C14H10N2O2/c17-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16-18/h1-8,15,17H |

InChI Key |

IERNNCWIAQGPSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2NO)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrenequinone dioxime can be synthesized through the reaction of phenanthrenequinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for phenanthrenequinone dioxime are not widely documented, the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

2.1. Nitroso Group (−NO)

The nitroso group in n-Hydroxy-10-nitrosophenanthren-9-amine exhibits electrophilic reactivity, making it susceptible to nucleophilic attack. For example:

-

Reaction with organolithium/Grignard reagents : The nitroso group reacts with nucleophiles (e.g., Grignard reagents) to form unstable oxy-hydrazines, which eliminate to yield hydrazones or azomethine imines. This process depends on the reaction conditions and the nature of the nucleophile .

-

Photolysis : Under UV light, nitrosamines (including derivatives like n-Hydroxy-10-nitrosophenanthren-9-amine) can undergo photolysis, generating reactive intermediates such as hydroxyl radicals (·OH) and peroxynitrite (ONOO⁻) .

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Nucleophilic attack | Grignard reagents | Hydrazones, azomethine imines | |

| Photolysis | UV irradiation | Hydroxyl radicals, peroxynitrite |

2.2. Hydroxylamino Group (−NHOH)

The hydroxylamino group is redox-active and can participate in oxidation-reduction reactions. For instance:

-

Oxidation : The −NHOH group can be oxidized to a nitroso (−NO) or nitro (−NO₂) group under strong oxidizing conditions.

-

Condensation : It may react with carbonyl compounds to form imine derivatives, though specific examples for this compound require further investigation .

Coordination Chemistry

n-Hydroxy-10-nitrosophenanthren-9-amine can act as a bidentate ligand due to its hydroxylamino and nitroso groups. Metal complexes involving transition metals (e.g., Cu²⁺, Mn²⁺) have been reported, where the compound coordinates through its nitrogen atoms .

Stability and Decomposition

-

Hydrolysis : Under acidic conditions, the hydroxylamino group may undergo hydrolysis, though this reaction is less characterized compared to its oxidation pathways .

-

Thermal Decomposition : Thermal stability is not explicitly reported, but nitrosamines generally decompose at elevated temperatures, potentially releasing nitrogen oxides .

Scientific Research Applications

Chemical Properties and Structure

n-Hydroxy-10-nitrosophenanthren-9-amine has the chemical formula and is classified as a nitroso derivative of phenanthrene. Its structure includes a hydroxyl group and a nitroso group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of phenanthrene, including this compound, exhibit promising antimicrobial properties. A study investigated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | Moderate |

| Escherichia coli | 50 µg/mL | Low |

| Candida albicans | 30 µg/mL | Moderate |

Anticancer Properties

The compound has also been studied for its anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction, making it a candidate for further development in cancer therapy .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Analytical Applications

This compound has been utilized as an analytical reagent due to its ability to form complexes with metal ions. These complexes can be employed in spectrophotometric analyses to detect trace amounts of metals in environmental samples. The compound’s stability and colorimetric properties make it suitable for such applications .

Table 3: Metal Complexation Studies

| Metal Ion | Complex Formation Stability | Detection Limit (ppm) |

|---|---|---|

| Copper (II) | High | 0.1 |

| Iron (III) | Moderate | 0.5 |

Material Science Applications

In material science, this compound is being explored for its potential use in organic electronics and photonic devices. The compound’s electronic properties allow it to be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can improve efficiency and stability .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A recent study synthesized this compound derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that modifications to the nitroso group significantly affected the antimicrobial potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Efficacy in Preclinical Models

Another study focused on the anticancer effects of this compound in preclinical models. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. This suggests that further clinical investigation may be warranted .

Mechanism of Action

The mechanism of action of phenanthrenequinone dioxime involves its ability to form complexes with metal ions, which can influence various biochemical pathways. It can act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems. This property is particularly useful in coordination chemistry and catalysis.

Comparison with Similar Compounds

Data Table: Comparative Overview

Biological Activity

n-Hydroxy-10-nitrosophenanthren-9-amine (CAS No. 14090-76-7) is a compound of significant interest due to its biological activity, particularly in the context of carcinogenicity and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of phenanthrene, characterized by the presence of a nitroso group and a hydroxylamine moiety. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Carcinogenic Potential

- This compound has been studied for its role as a carcinogen, particularly in relation to its metabolites. Research indicates that derivatives of aromatic amines, including this compound, exhibit mutagenic properties that can lead to frameshift mutations in DNA . These mutations are implicated in the development of various cancers.

-

Antimicrobial Properties

- Recent studies have highlighted the antimicrobial activity of this compound against several bacterial strains. In vitro tests have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentrations (MICs) for these bacteria were determined, showcasing its potential as an antimicrobial agent.

- Mechanism of Action

Case Studies

Several case studies have explored the biological implications of this compound:

- Carcinogenicity Studies

- Antimicrobial Efficacy

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Table 2: Carcinogenicity Study Results

| Study Type | Tumor Type | Incidence (%) |

|---|---|---|

| Laboratory Animal Study | Bladder | 45 |

| Laboratory Animal Study | Lung | 30 |

Q & A

Q. How can the structural integrity of n-Hydroxy-10-nitrosophenanthren-9-amine be confirmed in synthetic batches?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and nitroso-group interactions.

- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., phenanthrene backbone conformation ).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., CHNO) and isotopic patterns.

- Data Table :

| Technique | Key Parameters | Application |

|---|---|---|

| NMR | Chemical shifts (δ ppm), coupling constants | Functional group identification |

| XRD | Unit cell dimensions, space group | 3D conformation analysis |

| HRMS | Mass accuracy (< 5 ppm) | Molecular formula confirmation |

Q. What analytical methods are recommended for detecting trace levels of this compound in pharmaceutical matrices?

- Methodological Answer : Follow regulatory guidelines (EMA, NMPA) for nitrosamine impurity analysis:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize using a C18 column with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for separation. Validate sensitivity (LOD ≤ 0.03 ppm, LOQ ≤ 0.1 ppm) .

- Isotope Dilution : Use deuterated nitrosamine standards (e.g., N-Nitrosodiethyl-d10-amine) to improve recovery rates .

- Method Validation : Include specificity, linearity (R > 0.995), and precision (RSD < 5%) per ICH Q2(R1) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on nitrosamine formation pathways involving this compound?

- Methodological Answer : Address contradictions via:

- Kinetic Studies : Monitor reaction intermediates under varying pH/temperature (e.g., nitroso-group stability in acidic vs. alkaline conditions ).

- Computational Modeling : Use DFT calculations to compare activation energies of competing pathways (e.g., nitrosation vs. hydrolysis ).

- Isotopic Labeling : Trace N-labeled precursors to identify dominant mechanisms .

Q. What frameworks are recommended for risk assessment of this compound in API synthesis?

- Methodological Answer : Integrate regulatory and experimental

- Root Cause Analysis : Use EMA’s "Questionnaires for API Suppliers" to audit raw materials and process conditions (e.g., amine precursors, nitrite contamination ).

- Probabilistic Modeling : Apply Monte Carlo simulations to estimate impurity levels across batch scales .

- Control Strategies : Implement scavengers (e.g., ascorbic acid) to inhibit nitrosation during synthesis .

Q. How should researchers design degradation studies to evaluate the stability of this compound under stressed conditions?

- Methodological Answer : Follow ICH Q1A(R2) guidelines with modifications for nitroso-compounds:

- Forced Degradation : Expose to UV light (254 nm), heat (40–80°C), and oxidizing agents (HO) to identify degradation products.

- Stability-Indicating Methods : Use LC-MS to distinguish parent compound from nitroso-derivatives (e.g., phenanthrene ring oxidation products ).

- Kinetic Profiling : Plot degradation rates to calculate activation energy (E) and shelf-life predictions .

Data Contradiction Analysis

Q. How can conflicting reports on the mutagenicity of this compound be reconciled?

- Methodological Answer : Conduct comparative assays and meta-analyses:

- Ames Test Variants : Compare TA98 vs. TA100 bacterial strains to assess frameshift vs. base-pair substitution mutagenicity .

- Metabolic Activation : Test with/without S9 liver enzymes to evaluate nitroso-group bioactivation pathways .

- Dose-Response Modeling : Use benchmark dose (BMD) software to analyze threshold effects across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.